Cas no 914349-67-0 (4-(4-Ethylpiperazin-1-ylmethyl)benzylamine)

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is a versatile organic compound featuring both a benzylamine and a piperazine moiety, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. Its structural properties allow for functionalization at multiple sites, enabling applications in the development of bioactive molecules, particularly in medicinal chemistry. The ethylpiperazine substitution enhances solubility and reactivity, facilitating its use in coupling reactions and as a building block for complex heterocycles. This compound is characterized by high purity and stability under standard conditions, ensuring consistent performance in synthetic workflows. Its utility in drug discovery and agrochemical research underscores its importance as a specialized chemical reagent.
4-(4-Ethylpiperazin-1-ylmethyl)benzylamine structure
914349-67-0 structure
Product Name:4-(4-Ethylpiperazin-1-ylmethyl)benzylamine
CAS No:914349-67-0
MF:C14H23N3
MW:233.352523088455
MDL:MFCD06797801
CID:890168
Update Time:2025-10-29

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine
    • [4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methanamine
    • 1-{4-[(4-ethylpiperazin-1-yl)methyl]phenyl}methanamine
    • SBB098128
    • ST24023173
    • Z5340
    • {4-[(4-ethylpiperazinyl)methyl]phenyl}methylamine
    • {4-[(4-ethylpiperazin-1-yl)methyl]phenyl}methanamine
    • 4-(4-ethylpiperazin-1-ylmethyl)benzylamine, AldrichCPR
    • MDL: MFCD06797801
    • Inchi: 1S/C14H23N3/c1-2-16-7-9-17(10-8-16)12-14-5-3-13(11-15)4-6-14/h3-6H,2,7-12,15H2,1H3
    • InChI Key: SAUDSDDZIRPWMO-UHFFFAOYSA-N
    • SMILES: N1(CC2C=CC(CN)=CC=2)CCN(CC)CC1

Computed Properties

  • Exact Mass: 233.18900
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 204
  • Topological Polar Surface Area: 32.5

Experimental Properties

  • PSA: 32.50000
  • LogP: 1.85890

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine Pricemore >>

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4-(4-Ethylpiperazin-1-ylmethyl)benzylamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:914349-67-0)4-(4-Ethylpiperazin-1-ylmethyl)benzylamine
Order Number:A860394
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:23
Price ($):286.0/1101.0
Email:sales@amadischem.com

Additional information on 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine: A Comprehensive Overview

The compound 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine, with the CAS number 914349-67-0, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a piperazine ring with an ethyl substituent and a benzylamine group. Its versatility in chemical synthesis and potential applications in drug development make it a subject of ongoing research.

The molecular structure of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is characterized by a piperazine ring, a six-membered ring containing two nitrogen atoms. The piperazine moiety is substituted with an ethyl group at the 4-position, which adds to the compound's stability and reactivity. The benzylamine group, attached to the piperazine ring via a methylene bridge, introduces aromaticity and amine functionality, making this compound highly versatile in various chemical reactions.

Recent studies have explored the potential of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine as a building block in medicinal chemistry. Researchers have investigated its role in the synthesis of bioactive molecules, particularly in the development of inhibitors for various enzymes and receptors. For instance, its ability to form hydrogen bonds and participate in π-interactions makes it an attractive candidate for designing drugs targeting G-protein coupled receptors (GPCRs), which are implicated in numerous diseases.

In terms of synthesis, 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine can be prepared through several routes, including nucleophilic substitution and coupling reactions. One common method involves the reaction of 4-ethylpiperazine with benzaldehyde in the presence of reducing agents like sodium cyanoborohydride. This approach not only ensures high yields but also allows for easy modification of substituents to explore structural analogs.

The pharmacological properties of this compound have been extensively studied. In vitro assays have demonstrated its ability to modulate cellular signaling pathways, particularly those involving kinases and phosphatases. Additionally, preliminary animal studies suggest that it may exhibit anti-inflammatory and neuroprotective effects, opening new avenues for its application in treating conditions such as Alzheimer's disease and chronic inflammation.

From an industrial perspective, 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is valued for its role as an intermediate in the synthesis of more complex molecules. Its use as a precursor in drug discovery programs underscores its importance in modern pharmaceutical research. Furthermore, its compatibility with various functional groups enables chemists to design molecules with improved bioavailability and efficacy.

In conclusion, 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine, CAS No. 914349-67-0, stands out as a promising compound with diverse applications in chemistry and pharmacology. Its unique structure, coupled with recent advancements in its synthesis and biological evaluation, positions it as a key player in the development of innovative therapeutic agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:914349-67-0)4-(4-Ethylpiperazin-1-ylmethyl)benzylamine
A860394
Purity:99%/99%
Quantity:5g/25g
Price ($):286.0/1101.0
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